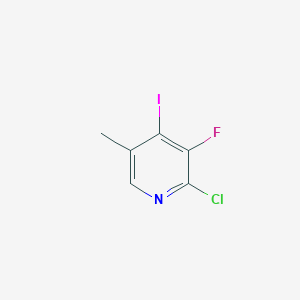![molecular formula C32H36F2O4 B14028100 (R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the biphenyl core, followed by the introduction of the fluoro and methoxy groups. The final step involves the coupling of the cyclopentyl group and the pentanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to cell signaling and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.
Medicine
In medicine, ®-3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid may have potential therapeutic applications. Researchers are investigating its effects on various biological targets to develop new treatments for diseases.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mecanismo De Acción
The mechanism of action of ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Methoxy-2-phenylacetamide
- (S)-2,2-Dimethylcyclopentyl derivatives
- Fluoro-methoxy biphenyl compounds
Uniqueness
What sets ®-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with molecular targets, leading to different biological and chemical properties.
Propiedades
Fórmula molecular |
C32H36F2O4 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(3R)-3-[3-[[3-[(1S)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]-2-fluorophenyl]pentanoic acid |
InChI |
InChI=1S/C32H36F2O4/c1-5-21(17-30(35)36)23-8-6-10-29(31(23)34)38-19-20-11-13-24(26-18-22(37-4)12-14-28(26)33)25(16-20)27-9-7-15-32(27,2)3/h6,8,10-14,16,18,21,27H,5,7,9,15,17,19H2,1-4H3,(H,35,36)/t21-,27-/m1/s1 |
Clave InChI |
CUBDGLIBZGKXKQ-JIPXPUAJSA-N |
SMILES isomérico |
CC[C@H](CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)[C@H]4CCCC4(C)C)F |
SMILES canónico |
CCC(CC(=O)O)C1=C(C(=CC=C1)OCC2=CC(=C(C=C2)C3=C(C=CC(=C3)OC)F)C4CCCC4(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


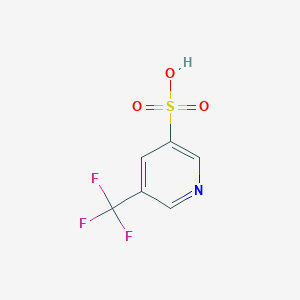
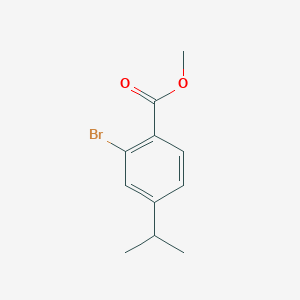
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
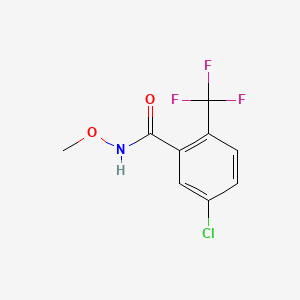
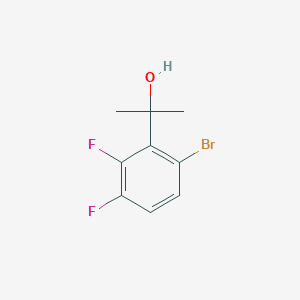
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
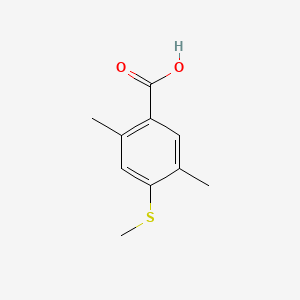

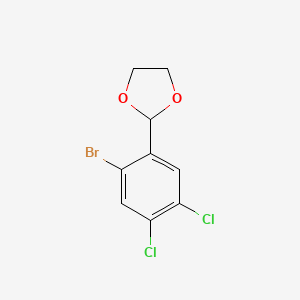
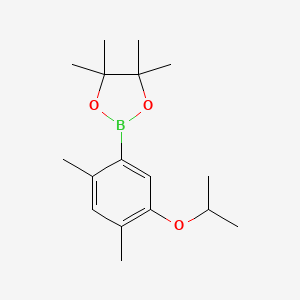
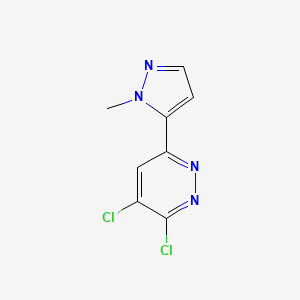
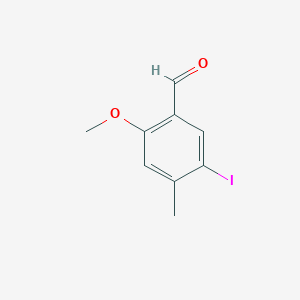
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
